5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9
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Overview
Description
5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 is a synthetic compound that features a pyrimidine core substituted with a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2,4-diaminopyrimidine.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Coupling Reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2,4-diaminopyrimidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and intermediates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzoic Acid: Another related compound with similar structural features.
Mescaline: A naturally occurring compound with a similar trimethoxybenzene moiety.
Uniqueness
5-(3,4,5-Trimethoxy-benzoyl)-2,4-pyrimidinediamine-d9 is unique due to its combination of a pyrimidine core and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Properties
Molecular Formula |
C14H16N4O4 |
---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-[3,4,5-tris(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 |
InChI Key |
GAAPPIKAFNZRLA-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)C2=CN=C(N=C2N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N |
Origin of Product |
United States |
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